4'-Methoxy-3-(2-methylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

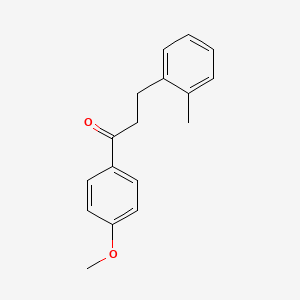

4’-Methoxy-3-(2-methylphenyl)propiophenone is an organic compound characterized by a propiophenone structure with a methoxy group at the para position and a methyl group at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (anisole) and an acyl chloride (3-(2-methylphenyl)propiophenone) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy-3-(2-methylphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under appropriate conditions

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Secondary alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

4’-Methoxy-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

4-Methylpropiophenone: Similar structure but lacks the methoxy group.

Propiophenone: The parent compound without any substituents on the phenyl ring.

4’-Methoxypropiophenone: Similar structure but lacks the methyl group.

Uniqueness

4’-Methoxy-3-(2-methylphenyl)propiophenone is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. These substituents enhance its versatility in synthetic applications and its potential as a research tool.

Biological Activity

4'-Methoxy-3-(2-methylphenyl)propiophenone, also known by its CAS number 898789-19-0, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the methoxy group enhances the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.

- Estrogen Receptor Modulation : Preliminary studies suggest that this compound may exhibit selective estrogen receptor modulator (SERM) activity. SERMs are compounds that can act as estrogen receptor agonists or antagonists depending on the tissue context, making them valuable in treating conditions such as breast cancer .

- Aromatase Inhibition : Similar to other compounds in its class, this compound may inhibit aromatase, an enzyme responsible for converting androgens to estrogens. This inhibition can lead to decreased estrogen levels, which is beneficial in hormone-sensitive cancers .

Biological Activity and Pharmacological Effects

The biological activities of this compound have been evaluated through various in vitro and in vivo studies:

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiproliferative | Inhibits growth of certain cancer cell lines (e.g., breast cancer cells) |

| Estrogenic Activity | Exhibits selective modulation of estrogen receptors |

| Aromatase Inhibition | Potentially reduces estrogen synthesis |

| Cytotoxicity | Induces apoptosis in cancer cells at higher concentrations |

Case Studies

Several studies have investigated the effects of this compound:

- In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to its action as an aromatase inhibitor and SERM .

- Animal Models : Research involving animal models has shown that administration of this compound can lead to a reduction in tumor size in estrogen-dependent tumors, suggesting its potential as a therapeutic agent .

- Comparative Analysis : A comparative study with other known SERMs indicated that this compound exhibited a favorable safety profile while maintaining efficacy against tumor growth .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-8,10-11H,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMSIAOXMCYUIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644007 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-19-0 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.